molecular formula C8H7BrF3NO B12870687 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline

Cat. No.: B12870687
M. Wt: 270.05 g/mol
InChI Key: CFUPLVUGPXNRTI-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline is an organofluorine compound with the molecular formula C8H7BrF3NO. It is characterized by the presence of a bromine atom, a trifluoroethoxy group, and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline typically involves the bromination of aniline derivatives followed by the introduction of the trifluoroethoxy group. One common method involves the reaction of 2-bromoaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and aniline moiety contribute to its binding affinity with target proteins or enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 2-Bromo-5-(trifluoromethoxy)pyridine
  • 3-Amino-4-bromobenzotrifluoride

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it more effective in certain applications compared to its analogs .

Properties

Molecular Formula

C8H7BrF3NO

Molecular Weight

270.05 g/mol

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethoxy)aniline

InChI

InChI=1S/C8H7BrF3NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2

InChI Key

CFUPLVUGPXNRTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)Br

Origin of Product

United States

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